1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by the introduction of the butan-2-yl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and alkylation processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
- Oxidation products include pyrazole derivatives with oxidized functional groups.
- Reduction products include pyrazole alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness: 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the carboxylic acid group and the butan-2-yl substituent contribute to its distinct chemical behavior compared to other pyrazole derivatives.
Biological Activity
1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Overview of Biological Activities
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The compound has been investigated for:
- Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Properties : Demonstrating potential in reducing inflammation in various models.
- Anticancer Effects : Showing promise in inhibiting the growth of cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study highlighted its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting it could be a viable candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced edema model, it demonstrated significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like indomethacin. This suggests its potential application in treating inflammatory conditions .
Case Study: Carrageenan-Induced Edema Model
In vivo studies using rat models showed that doses of 50 mg/kg of this compound led to a reduction in inflammation by approximately 70% after three hours post-administration, highlighting its potency as an anti-inflammatory agent .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has shown inhibitory effects on several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.
- Receptor Interaction : It can bind to specific receptors or proteins, modulating their activity and affecting cellular signaling pathways.
Properties
IUPAC Name |
2-butan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)10-7(8(11)12)4-5-9-10/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPLWZBEBFRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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